![molecular formula C17H15NO2 B189077 Eduleine CAS No. 483-51-2](/img/structure/B189077.png)
Eduleine
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Overview
Description
Eduleine belongs to the class of organic compounds known as phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pomes. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Pharmacological Applications
Eduleine has been studied for its potential pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
Anticancer Activity
Research indicates that compounds similar to this compound can disrupt cell division in cancer cells, making them potential candidates for anticancer therapies. A review highlighted that natural products from medicinal plants are a promising source for developing drugs targeting various cancers, including lung and breast cancer .
Antimicrobial Properties
This compound's potential as an antimicrobial agent is also noteworthy. Natural compounds with quinoline structures have been shown to possess antimicrobial activity against various pathogens. The mechanisms include disrupting microbial cell membranes and inhibiting essential microbial enzymes .
Applications in Material Science
Recent advancements in material science have explored the use of this compound-inspired compounds in developing antimicrobial surfaces. These surfaces can prevent biofouling and reduce infection rates in medical settings by leveraging the unique properties of natural compounds .
Summary of Research Findings
Properties
CAS No. |
483-51-2 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-methoxy-1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3 |
InChI Key |
SNNYHVVKJUPXKZ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
melting_point |
200-201°C |
Key on ui other cas no. |
483-51-2 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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